1-Benzylpiperidine-4-carboxamide

Vue d'ensemble

Description

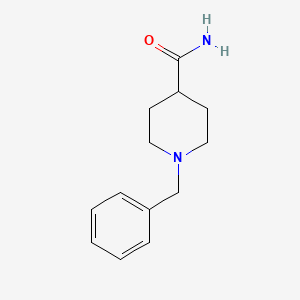

1-Benzylpiperidine-4-carboxamide is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.3 g/mol It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Méthodes De Préparation

The synthesis of 1-Benzylpiperidine-4-carboxamide can be achieved through several routes. One common method involves the reaction of 1-benzyl-4-piperidone with ammonia or an amine under appropriate conditions . Another method involves the oxidation of (1-benzyl-4-piperidyl)methanol using a system consisting of 2,2,6,6-tetramethyl-1-piperidone, sodium periodate, and sodium bromide . These methods are known for their high yield and product purity, making them suitable for industrial production.

Analyse Des Réactions Chimiques

1-Benzylpiperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of 1-benzylpiperidine-4-carboxaldehyde .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-Benzylpiperidine-4-carboxamide has been investigated for its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structural features can enhance acetylcholine levels in the brain, which is crucial for cognitive function. For instance, derivatives of piperidine have been shown to exhibit efficacy in treating symptoms associated with Alzheimer's disease, making this compound a candidate for further exploration in this context .

Table 1: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Neuropharmacology | Potential use in Alzheimer's disease treatment through acetylcholine modulation. |

| Antiviral Research | Investigated as a scaffold for developing inhibitors against influenza viruses. |

| Drug Synthesis | Serves as an intermediate in synthesizing various bioactive compounds. |

Antiviral Research

Recent studies have highlighted the antiviral properties of piperidine derivatives, including this compound. Research focused on N-benzyl-4,4-disubstituted piperidines has shown promising results against influenza viruses, particularly H1N1. The structural characteristics of these compounds facilitate interactions with viral proteins, enhancing their ability to inhibit viral fusion processes .

Case Study: Influenza Virus Inhibition

A study demonstrated that specific modifications on the piperidine scaffold significantly enhanced antiviral activity against H1N1 influenza virus. The presence of the benzyl group was critical for maintaining activity, indicating that this compound could be a valuable lead compound for developing new antiviral agents .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, often involving the modification of existing piperidine derivatives. Its molecular formula is C₁₃H₁₈N₂O, with a molecular weight of 218.3 g/mol . The compound's carboxamide functional group enhances its solubility and interaction potential with biological targets, making it particularly interesting for medicinal chemistry applications.

Table 2: Synthesis Methods Overview

| Method | Description |

|---|---|

| Oxidation Reaction | Utilizes oxidizing agents to convert piperidine derivatives into carboxamides. |

| Substitution Reactions | Involves modifying existing benzyl or piperidine groups to enhance biological activity. |

Future Directions and Research Opportunities

The unique properties of this compound warrant further investigation into its pharmacological profiles and mechanisms of action. Future research could focus on:

- Structure-Activity Relationship Studies : Exploring how variations in the structure affect biological activity.

- In Vivo Studies : Assessing the therapeutic efficacy and safety profile in animal models.

- Development of Novel Derivatives : Synthesizing new compounds based on the 1-benzylpiperidine framework to enhance potency and selectivity against specific diseases.

Mécanisme D'action

The mechanism of action of 1-Benzylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed to exert its effects by interacting with certain receptors and enzymes in the body . These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparaison Avec Des Composés Similaires

1-Benzylpiperidine-4-carboxamide can be compared with other similar compounds, such as piperidine derivatives. Some of these similar compounds include 1-benzylpiperidine, 4-piperidone, and 1-benzyl-4-piperidylmethanol Its ability to undergo specific chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Activité Biologique

1-Benzylpiperidine-4-carboxamide (C₁₃H₁₈N₂O) is an organic compound that has gained attention in medicinal chemistry for its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological applications, and relevant research findings.

Structural Characteristics

The structural features of this compound include:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Benzyl Group : Attached to the nitrogen atom of the piperidine ring.

- Carboxamide Functional Group : Located at the fourth position of the piperidine ring.

The unique combination of these structural elements contributes to its biological activity, particularly in modulating neurotransmitter systems and enzyme interactions.

This compound interacts with various biological targets, influencing several biochemical pathways:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. Research indicates that certain derivatives exhibit significant AChE inhibitory activity, making them potential candidates for treating neurodegenerative diseases like Alzheimer's .

- Receptor Binding : The benzyl moiety may facilitate binding to various receptors, affecting neurotransmitter release and receptor activation. This interaction can lead to alterations in physiological responses, including mood and cognition.

Pharmacological Applications

The pharmacological applications of this compound are diverse:

- Neuropharmacology : Due to its ability to inhibit AChE, research is ongoing to explore its use in developing treatments for Alzheimer's disease and other cognitive disorders .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties, although specific data on this compound is limited .

Research Findings and Case Studies

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

- In Vitro Studies : In vitro assays demonstrated that certain derivatives of this compound have IC50 values indicating effective inhibition of AChE. For example, one study reported an IC50 value of approximately 500 μM against AChE, suggesting moderate inhibition potential .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzylpiperidine derivatives revealed that modifications to the benzyl group significantly influence biological activity. For instance, substituting different aryl groups can enhance or diminish enzyme inhibition .

- Comparative Analysis : Comparative studies between this compound and similar compounds (e.g., 4-benzoylpiperidine-1-carboxamide) have indicated that structural variations can lead to distinct pharmacological profiles. This suggests a need for further exploration into how these modifications affect biological activity .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzyl group attached to piperidine | Moderate AChE inhibition; potential neuropharmacology |

| 4-Benzoylpiperidine-1-carboxamide | Carboxamide at a different position | Varies; potential enzyme interactions |

| N-Benzoylisonipecotic acid | Different substitution patterns | Distinct biological activity; requires further study |

Propriétés

IUPAC Name |

1-benzylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYICIJWHSZXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354810 | |

| Record name | 1-benzylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62992-68-1 | |

| Record name | 1-benzylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.